molecular formula C19H27N5O3 B144119 O-Desmethyl Urapidil CAS No. 91453-03-1

O-Desmethyl Urapidil

Cat. No.: B144119
CAS No.: 91453-03-1
M. Wt: 373.4 g/mol
InChI Key: RTAZNTLYYQIDMA-UHFFFAOYSA-N
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Description

O-Desmethyl Urapidil is a chemical compound with a molecular weight of 373.4 g/mol. This compound has numerous applications in scientific research and various industries.

Scientific Research Applications

O-Desmethyl Urapidil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

O-Desmethyl Urapidil, also known as 6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, primarily targets α1-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

This compound acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . As an antagonist, it blocks the α1-adrenoceptors, reducing the effects of norepinephrine and leading to vasodilation. As an agonist, it stimulates 5-HT1A receptors, which can lead to a decrease in blood pressure .

Biochemical Pathways

Its parent compound, urapidil, is known to influence theserotonergic system and the adrenergic system . By blocking α1-adrenoceptors and stimulating 5-HT1A receptors, this compound likely affects these same pathways, leading to a decrease in blood pressure .

Pharmacokinetics

Its parent compound, urapidil, is known to be readily absorbed and subject to moderate first-pass metabolism . It is primarily eliminated as metabolites with much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of Urapidil have been reviewed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and elimination . Additionally, patient-specific factors such as age, renal function, and liver function can also impact the drug’s pharmacokinetics .

Preparation Methods

The synthesis of O-Desmethyl Urapidil involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

O-Desmethyl Urapidil undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

O-Desmethyl Urapidil is unique due to its specific molecular structure and the presence of both piperazine and uracil moieties. Similar compounds include:

    Urapidil: An α-blocker with a similar mechanism of action.

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed in the management of chronic angina.

These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAZNTLYYQIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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